molecular formula C16H15N3O6 B5522370 N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide

N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide

Cat. No.: B5522370
M. Wt: 345.31 g/mol
InChI Key: ZUFDAKPIDQIBQX-RQZCQDPDSA-N
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Description

N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C16H14N4O7

Scientific Research Applications

N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,5-dimethoxy-2-nitrobenzylidene)-4-nitrobenzohydrazide
  • N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-nitrobenzohydrazide
  • N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-phenoxyacetohydrazide

Uniqueness

N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-14-7-10(12(19(22)23)8-15(14)25-2)9-17-18-16(21)11-5-3-4-6-13(11)20/h3-9,20H,1-2H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFDAKPIDQIBQX-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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